3-(Dimethylamino)phenyl dimethylcarbamate
説明
3-(Dimethylamino)phenyl dimethylcarbamate, also known as Norneostigmine, is a chemical compound with the CAS number 16088-19-0 . It has a molecular weight of 208.26 and is also known as Dimethylcarbamic Acid 3-(Dimethylamino)phenyl Ester .
Synthesis Analysis
The synthesis of 3-dimethylaminophenyl dimethylcarbamate can be achieved from 4-nitrophenyl dimethylcarbamate and 3-Dimethylaminophenol . A specific method involves charging a flask with 3-dimethylaminophenol and potassium hydroxide, heating it to reflux for one hour, and then cooling it to 90°C .Molecular Structure Analysis
The molecular formula of 3-(Dimethylamino)phenyl dimethylcarbamate is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 and the InChI key is FWNHTEHWJKUVPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.102±0.06 g/cm3 . It has a boiling point of 195 °C (Press: 20 Torr) .科学的研究の応用
a. Neuromuscular Junction Enhancement: Norneostigmine enhances the function of the cholinergic neuromuscular junction. It inhibits acetylcholinesterase (AChE) activity, leading to increased activation of nicotinic and muscarinic cholinergic receptors. Clinically, it is used to counteract residual muscle relaxation effects after anesthesia surgery and to improve skeletal muscle strength .
b. Treatment of Myasthenia Gravis: Myasthenia gravis is an autoimmune disorder characterized by muscle weakness and fatigue. Norneostigmine is employed to manage this condition by enhancing neuromuscular transmission and improving muscle strength.
c. Postoperative Functional Flatulence and Urinary Retention: Norneostigmine is used to treat postoperative functional flatulence (abdominal bloating) and urinary retention. Its cholinergic effects help alleviate these symptoms .
Immune-Inflammatory Modulation
Recent studies have revealed an exciting aspect of Norneostigmine’s action:
a. Cholinergic Anti-Inflammatory Pathway (CAP): Norneostigmine can modulate the immune-inflammatory response through the CAP. By activating cholinergic receptors, it exerts anti-inflammatory effects. This pathway has implications in various conditions, including inflammation associated with surgery and neurocognitive function .
b. Perioperative Neurocognitive Function: Norneostigmine’s impact on neurocognitive function during the perioperative period is an emerging area of research. It may play a role in preserving cognitive function after surgery .
Memory Enhancement
An earlier study found that intravenous administration of neostigmine (a related compound) exhibited a reversal effect on scopolamine-induced memory deficits in healthy subjects. This suggests potential memory-enhancing properties for Norneostigmine .
作用機序
Target of Action
Norneostigmine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Norneostigmine acts as a parasympathomimetic and a reversible cholinesterase inhibitor . It inhibits the activity of AChE, thereby increasing the availability of acetylcholine in the synapse . As a result, more acetylcholine can bind to the receptors, leading to enhanced muscular contraction .
Biochemical Pathways
Norneostigmine affects the cholinergic anti-inflammatory pathway . By inhibiting AChE and increasing the concentration of acetylcholine, Norneostigmine can regulate the immune-inflammatory response . This regulation can have significant effects on perioperative neurocognitive function .
Pharmacokinetics
The pharmacokinetics of Norneostigmine are influenced by several factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . Small concentrations of Norneostigmine are effective in antagonizing shallow degrees of residual paralysis . The appropriate administration of Norneostigmine, based on monitoring, can reduce postoperative complications and improve neuromuscular recovery .
Result of Action
The primary result of Norneostigmine’s action is the improvement of muscle tone, which is particularly beneficial in the symptomatic treatment of myasthenia gravis . By inhibiting AChE, Norneostigmine increases the availability of acetylcholine in the synapse, leading to enhanced muscular contraction .
Action Environment
The efficacy and stability of Norneostigmine can be influenced by various environmental factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . This suggests that the physiological state of the patient can influence the effectiveness of Norneostigmine .
特性
IUPAC Name |
[3-(dimethylamino)phenyl] N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHTEHWJKUVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167020 | |
Record name | Norneostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)phenyl dimethylcarbamate | |
CAS RN |
16088-19-0 | |
Record name | 3-(Dimethylamino)phenyl N,N-dimethylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16088-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norneostigmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norneostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dimethylaminophenyl dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORNEOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does norneostigmine interact with its target, and what are the downstream effects of this interaction?
A: Although specific studies on norneostigmine's mechanism of action are limited, its structural resemblance to other anticholinesterases like neostigmine offers insights. Neostigmine, and likely norneostigmine, function by reversibly binding to the active site of acetylcholinesterase (AChE). [] This enzyme typically breaks down acetylcholine, a crucial neurotransmitter in the nervous system. By inhibiting AChE, norneostigmine effectively increases acetylcholine levels in the synaptic cleft, leading to prolonged cholinergic stimulation. [] This, in turn, can influence various physiological processes, including muscle contraction, glandular secretions, and central nervous system activity.
Q2: Can you provide the structural characterization of norneostigmine, including its molecular formula, weight, and any available spectroscopic data?
A2: While the provided research papers do not explicitly detail norneostigmine's spectroscopic data, its structural information is as follows:
Q3: What are the potential implications of neostigmine, a compound similar to norneostigmine, on the cardiovascular system, particularly concerning cerebrovascular reactivity?
A: Research indicates that when administered intrathecally, neostigmine can prevent the attenuation of hypercapnia-induced cerebral vasodilation typically caused by intrathecal clonidine. [] This suggests that neostigmine may interact with the α2-adrenergic system in the central nervous system, potentially impacting cerebrovascular reactivity. Further research is needed to determine the precise mechanisms and implications of this interaction, especially when considering the potential for extrapolating these findings to norneostigmine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。